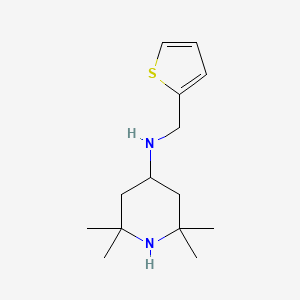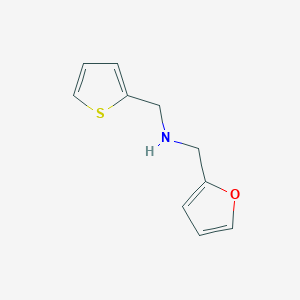
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H14BrNO2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . The compound also contains bromine, nitrogen, and oxygen atoms, as well as a carboxylic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid include its molecular formula (C18H14BrNO2) and molecular weight (356.21 g/mol) . Additional properties such as melting point, boiling point, solubility, and spectral data would require further experimental determination.
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for probing protein interactions and dynamics in a complex biological system .
Drug Discovery
Quinoline derivatives are a significant scaffold for drug discovery due to their biological and pharmaceutical activities. This particular compound could be used in the synthesis of new drugs, leveraging its quinoline core structure which is known to interact with various biological targets .
Anti-inflammatory Agents
Some quinoline derivatives have demonstrated strong anti-inflammatory activity. As such, this compound may be applied in the development of new anti-inflammatory medications, potentially aiding in the treatment of conditions like arthritis .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound can be used as a precursor or intermediate in the synthesis of more complex molecules. Its bromine atom and carboxylic acid group make it a versatile reagent for various chemical transformations .
Medicinal Chemistry
The quinoline ring system is essential in medicinal chemistry. This compound, with its specific substituents, could be key in synthesizing molecules with potential therapeutic effects, such as antimalarial, antibacterial, and anticancer agents .
Environmental Chemistry
Due to the concerns about the environmental impact of chemical syntheses, this compound could be used in green chemistry approaches to develop more environmentally friendly synthetic routes, minimizing harmful byproducts .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in chromatography or spectrometry to identify or quantify other substances, particularly in complex mixtures .
Chemical Education
Lastly, this compound can serve an educational purpose, demonstrating the principles of organic synthesis, reactivity, and the importance of heterocyclic compounds in pharmaceuticals to students in chemistry .
Future Directions
The future directions for research on 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid could include the development of efficient synthesis methods, the investigation of its chemical reactivity and mechanism of action, and the exploration of its potential applications in various fields such as medicinal chemistry and proteomics research .
properties
IUPAC Name |
6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-10-3-4-12(7-11(10)2)17-9-15(18(21)22)14-8-13(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFQRRFDCGCSST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361080 |
Source


|
| Record name | 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
CAS RN |
351155-45-8 |
Source


|
| Record name | 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


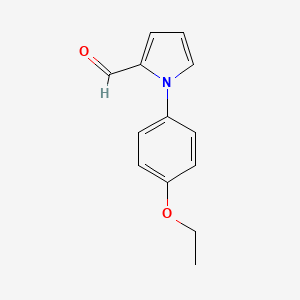
![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)
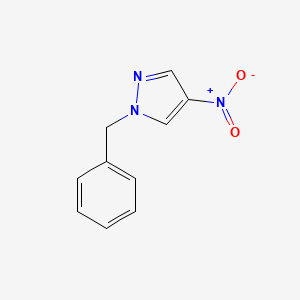
![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)
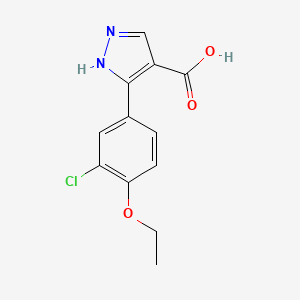

![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)
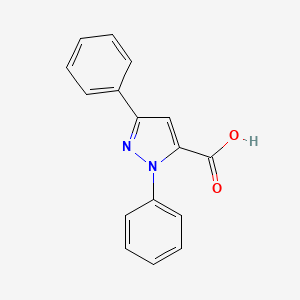
![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)

